![molecular formula C8H14ClN B2914684 Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride CAS No. 81089-81-8](/img/structure/B2914684.png)
Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride” is a chemical compound with the linear formula C9H15O1N1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of nine carbon atoms, fifteen hydrogen atoms, one oxygen atom, and one nitrogen atom . The structure is characterized by a three-dimensional geometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 264.2±13.0 °C and a predicted density of 1.124±0.06 g/cm3 . The compound is also characterized by a pKa value of 14.96±0.10 (Predicted) .
Scientific Research Applications
Synthesis and Reactivity
Recent research has elucidated the role of octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride in the synthesis of complex molecules, highlighting its importance in medicinal and pharmaceutical industries. One study discusses the application of hybrid catalysts for the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones), showcasing how octahydro derivatives serve as precursors in generating bioavailable scaffolds for drug development. The review covers synthetic pathways employing diverse catalysts, including organocatalysts and nanocatalysts, emphasizing the molecule's utility in creating lead pharmaceutical compounds (Parmar, Vala, & Patel, 2023).
Optical Properties and Dye Applications
Diketopyrrolopyrroles, closely related to octahydro derivatives, have been recognized for their extensive use as dyes, with applications across pigments, electronic devices, and solar cells. The comprehensive review by Grzybowski and Gryko (2015) details the progress in the synthesis, reactivity, and understanding of their optical properties, highlighting the significant impact of extending the chromophore on optical characteristics. This research underscores the potential of this compound derivatives in the development of advanced materials with tailored optical properties (Grzybowski & Gryko, 2015).
Supramolecular Chemistry
The construction of supramolecular capsules from calixpyrrole scaffolds, including those related to octahydro derivatives, has been explored, revealing the potential for creating new materials with unique properties. Ballester (2011) reviews the self-assembly of supramolecular capsules, highlighting the differences and advantages of using calix[4]pyrrole scaffolds over traditional calix[4]arenes. This work points to innovative applications in material science, particularly in the development of molecular capsules with specific binding capabilities for small molecules or ions (Ballester, 2011).
Environmental and Biodegradation Considerations
While not directly related to this compound, research on the regeneration of hydrochloric acid in hydrometallurgical processes by McKinley and Ghahreman (2018) provides insight into environmental considerations relevant to chemical processing and waste management. This review discusses various methods for recycling leaching lixiviants, highlighting the importance of developing environmentally friendly and economically viable solutions for waste generated from chemical syntheses (McKinley & Ghahreman, 2018).
Mechanism of Action
Mode of Action
Some related compounds have shown antimicrobial activity . They interact with bacterial cells, disrupting essential processes and leading to cell death .
Biochemical Pathways
Related compounds have been shown to interfere with bacterial cell wall synthesis, protein synthesis, and dna replication .
Result of Action
Related compounds have demonstrated antimicrobial effects, leading to the death of bacterial cells .
Safety and Hazards
The safety information for “Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride” includes hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
As for future directions, compounds with similar structures have shown promising results in antimicrobial activity studies . Therefore, “Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride” and related compounds could potentially be further studied for their antimicrobial properties and possible applications in the treatment of infectious diseases.
properties
IUPAC Name |
4-azatricyclo[4.2.1.03,7]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-5-2-7-6(1)4-9-8(7)3-5;/h5-9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBUYMCUTNDQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1CNC3C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

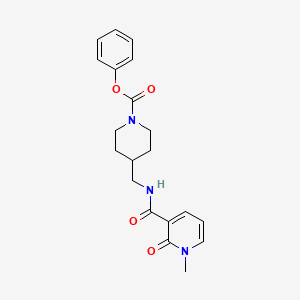
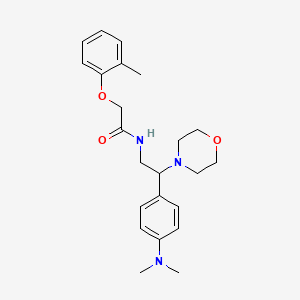
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2914606.png)
![5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2914608.png)
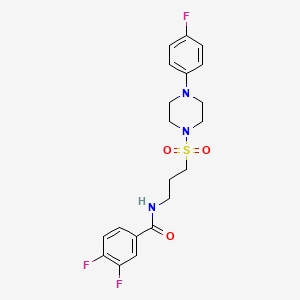
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2914612.png)

![1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2914615.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride](/img/structure/B2914616.png)
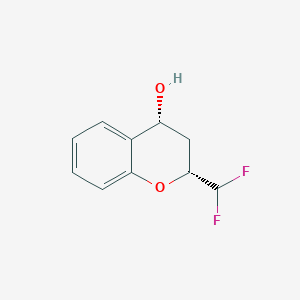
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2914618.png)
![3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride](/img/structure/B2914619.png)
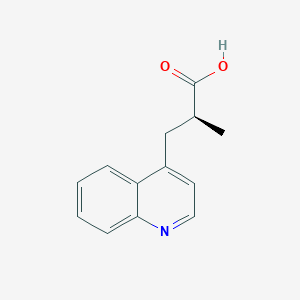
![2-((difluoromethyl)sulfonyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2914623.png)